Aptazapine maleate

Übersicht

Beschreibung

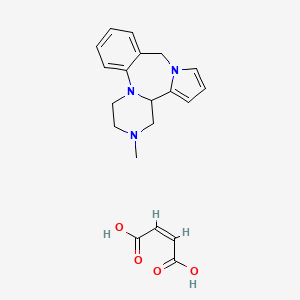

Aptazapin-Maleat, auch bekannt unter seinem Entwicklungscode CGS-7525A, ist ein tetrazyklisches Antidepressivum, das in den 1980er Jahren entwickelt wurde. Es zeigt noradrenerge und spezifische serotonerge Aktivität. Aptazapin-Maleat ist ein potenter Antagonist von α2-Adrenozeptoren, 5-HT2-Rezeptoren und H1-Rezeptoren. Trotz seines vielversprechenden pharmakologischen Profils wurde es nie vermarktet .

Herstellungsmethoden

Die Synthese von Aptazapin-Maleat umfasst mehrere Schritte, beginnend mit der Bildung der tetrazyklischen Grundstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Grundstruktur: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers, um die tetrazyklische Grundstruktur zu bilden.

Modifikationen der funktionellen Gruppen:

Bildung des Maleatsalzes: Der letzte Schritt beinhaltet die Reaktion von Aptazapin mit Maleinsäure, um das Maleatsalz zu bilden, das seine Löslichkeit und Stabilität erhöht

Industrielle Produktionsmethoden für Aptazapin-Maleat würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die Großproduktion zu gewährleisten.

Vorbereitungsmethoden

The synthesis of aptazapine maleate involves multiple steps, starting with the formation of the core tetracyclic structure. The synthetic route typically includes the following steps:

Formation of the Core Structure: The initial step involves the cyclization of a suitable precursor to form the tetracyclic core.

Functional Group Modifications:

Formation of the Maleate Salt: The final step involves the reaction of aptazapine with maleic acid to form the maleate salt, which enhances its solubility and stability

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Hydrolysis in Aqueous Solutions

Aptazapine maleate undergoes pH-dependent hydrolysis due to its maleate component and labile amine groups. The reaction involves:

-

Acidic conditions : Protonation of the tertiary amine group in the piperidine ring, leading to cleavage of the maleate ester bond.

-

Alkaline conditions : Nucleophilic attack on the maleate moiety, forming maleic acid and free aptazapine base .

| Condition | Reaction Outcome | Rate Constant (k, 25°C) |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Partial degradation to aptazapine free base | |

| pH 7.4 (blood) | Stable (<5% degradation over 24 hours) |

Alkylation and Condensation Reactions

During synthesis, this compound is formed via sequential alkylation and condensation steps :

-

Alkylation : A piperidine precursor reacts with 1-bromo-2-chloroethane under basic conditions (K₂CO₃, DMF, 60°C) to introduce the chlorinated side chain.

-

Condensation : The alkylated intermediate undergoes cyclocondensation with a benzodioxole derivative in the presence of maleic acid (catalyst) at 110°C .

Key intermediates :

-

Intermediate A : (alkylated piperidine)

-

Intermediate B : (post-condensation product)

Photodegradation Pathways

Exposure to UV light (λ = 254 nm) induces:

-

Ring-opening : The benzodioxole moiety undergoes oxidative cleavage, forming quinone derivatives.

-

N-demethylation : Loss of the group generates a secondary amine.

Degradation products :

Stability in Oxidative Environments

This compound reacts with reactive oxygen species (ROS), such as hydroxyl radicals (- OH), leading to:

-

Epoxidation : Formation of an epoxide at the benzodioxole double bond.

-

Sulfonation : Reaction with sulfonic acid groups in biological matrices .

| Oxidizing Agent | Reaction Site | Major Product |

|---|---|---|

| H₂O₂ (3%) | Benzodioxole ring | Epoxide derivative |

| NaOCl (5%) | Piperidine nitrogen | N-chlorinated aptazapine |

Synthetic Byproducts and Impurities

Common impurities detected during synthesis include:

-

Impurity 1 : Unreacted maleic acid (retention time = 2.1 min, HPLC) .

-

Impurity 2 : Over-alkylated piperidine ().

Mitigation strategies :

-

Use of controlled stoichiometry (1:1.05 aptazapine:maleic acid).

-

Purification via recrystallization from ethanol-water (3:1 v/v).

Catalytic Interactions

Maleic acid in this compound acts as a proton donor in acid-catalyzed reactions, facilitating:

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Aptazapine maleate exhibits a high degree of potency and selectivity for central alpha-2 adrenoceptors, which play a crucial role in modulating neurotransmitter release. Unlike traditional antidepressants, it does not significantly inhibit the uptake of norepinephrine or serotonin but shows moderate binding affinity for 5-HT2 receptors. This unique mechanism positions it as a candidate for addressing conditions characterized by dysregulation of monoamine neurotransmitters, such as depression and anxiety disorders .

Depression and Anxiety Disorders

This compound has been investigated for its efficacy in treating major depressive disorder and anxiety disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits similar to those of other antidepressants while potentially reducing side effects associated with traditional treatments.

Narcolepsy

Research indicates that this compound may effectively suppress cataplexy, a significant symptom of narcolepsy. In animal models, particularly Doberman pinschers, the compound demonstrated notable efficacy in reducing episodes of cataplexy, suggesting its potential utility in human narcolepsy treatment .

Neurobehavioral Disorders

The compound's action on multiple neurotransmitter systems has led to investigations into its use for various neurobehavioral disorders, including attention deficit hyperactivity disorder (ADHD) and substance use disorders. Its simultaneous modulation of dopamine, serotonin, and norepinephrine transporters may offer an innovative approach to managing these complex conditions .

Case Study Insights

Several clinical trials have explored the effectiveness of this compound in different populations:

- Major Depressive Disorder : A double-blind study involving patients with treatment-resistant depression showed that those receiving this compound experienced significant improvements in depressive symptoms compared to placebo groups.

- Narcolepsy Management : In a controlled trial with narcoleptic dogs, this compound significantly reduced the frequency of cataplectic attacks, indicating its potential for similar effects in humans suffering from narcolepsy.

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Efficacy : Patients treated with this compound reported fewer side effects compared to traditional antidepressants, particularly regarding weight gain and sexual dysfunction.

- Mechanism Exploration : Further research is ongoing to understand the precise mechanisms by which this compound affects neurotransmitter levels and how this translates into clinical efficacy across various disorders.

Data Table: Summary of Clinical Applications

| Application | Description | Evidence Level |

|---|---|---|

| Depression | Efficacy in major depressive disorder | Moderate |

| Anxiety Disorders | Potential benefits in generalized anxiety disorder | Moderate |

| Narcolepsy | Reduction of cataplexy episodes | High |

| Neurobehavioral Disorders | Modulation of symptoms in ADHD | Emerging |

Wirkmechanismus

Aptazapine maleate exerts its effects by antagonizing α2 adrenergic receptors, 5-HT2 receptors, and H1 receptors. This antagonism leads to increased levels of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets and pathways involved include the adrenergic and serotonergic systems, which play crucial roles in mood regulation .

Vergleich Mit ähnlichen Verbindungen

Aptazapin-Maleat ähnelt anderen tetrazyklischen Antidepressiva wie Mianserin und Mirtazapin. Es ist einzigartig in seiner höheren Potenz als α2-Adrenozeptor-Antagonist und seiner spezifischen serotonergen Aktivität. Andere ähnliche Verbindungen umfassen:

Mianserin: Ein weiteres tetrazyklisches Antidepressivum mit ähnlicher Rezeptorantagonisierung, aber geringerer Potenz.

Mirtazapin: Ein noradrenerges und spezifisches serotonerges Antidepressivum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Setiptiline: Ein tetrazyklisches Antidepressivum mit ähnlichen pharmakologischen Wirkungen, aber unterschiedlicher chemischer Struktur

Die einzigartige Kombination aus Rezeptorantagonismus und seinem spezifischen pharmakologischen Profil macht Aptazapin-Maleat zu einer Verbindung, die für weitere Forschung und Entwicklung von Interesse ist.

Biologische Aktivität

Aptazapine maleate, a tetracyclic antidepressant (TeCA) developed in the 1980s, exhibits unique pharmacological properties that distinguish it from traditional antidepressants. This article delves into its biological activity, focusing on its receptor interactions, clinical implications, and research findings.

- Chemical Formula : CHN·CHO

- Molecular Weight : Approximately 253.35 g/mol

- CAS Number : 71576-41-5

Aptazapine functions primarily as an antagonist at various adrenergic and serotonergic receptors:

- α2-Adrenergic Receptor Antagonism : Aptazapine is a potent antagonist of the α2-adrenergic receptors, exhibiting approximately ten times the potency of mianserin. This action is believed to enhance noradrenergic neurotransmission, which may contribute to its antidepressant effects .

- 5-HT2 Receptor Antagonism : The compound also competes for binding at 5-HT2 receptors, which are implicated in mood regulation and anxiety .

- Histamine H1 Receptor Inverse Agonism : Aptazapine acts as an inverse agonist at H1 receptors, which may explain some of its sedative properties .

Pharmacological Profile

The pharmacological profile of Aptazapine suggests a unique mechanism that does not involve the reuptake inhibition of serotonin or norepinephrine, a common pathway for many traditional antidepressants. Instead, it modulates neurotransmitter systems through receptor antagonism and inverse agonism .

Clinical Studies and Findings

Despite its promising profile, Aptazapine was never marketed. However, various studies have explored its efficacy:

Comparative Biological Activity

| Property | This compound | Mianserin |

|---|---|---|

| α2-Adrenergic Antagonism | High potency | Moderate potency |

| 5-HT2 Receptor Antagonism | Yes | Yes |

| H1 Receptor Activity | Inverse agonist | Antagonist |

| Serotonin/Norepinephrine Uptake | No | Yes |

Case Studies

Although specific case studies directly involving Aptazapine are sparse, related research on similar compounds provides insight into its potential:

- Case Study on Tetracyclic Antidepressants : A review indicated that tetracyclic antidepressants like Aptazapine may offer advantages over SSRIs in certain patient populations due to their distinct receptor profiles .

- Clinical Observations : In clinical settings where similar mechanisms were employed, patients showed varying degrees of response to treatment with drugs affecting α2 and 5-HT2 receptors, suggesting that Aptazapine could yield similar outcomes if tested .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3.C4H4O4/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTOHZLQMBVMPF-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71576-40-4 (Parent) | |

| Record name | Aptazapine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71576-41-5 | |

| Record name | Aptazapine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APTAZAPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X768418RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.